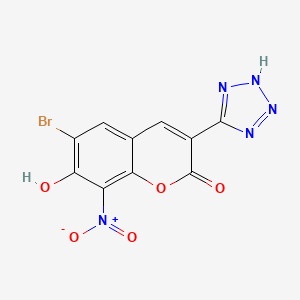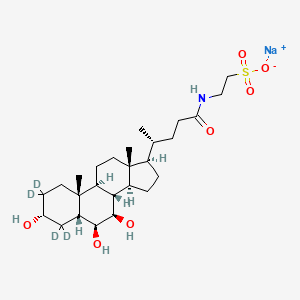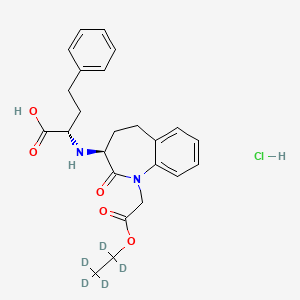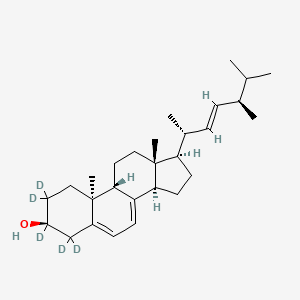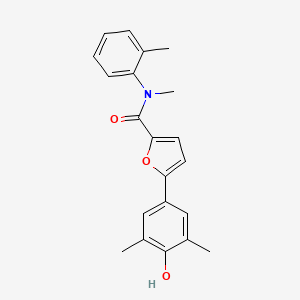
17beta-HSD1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-HSD1-IN-1 is a potent inhibitor of the enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme plays a crucial role in the biosynthesis of estrogens, particularly in the conversion of estrone to estradiol. Inhibiting 17beta-HSD1 has significant implications in the treatment of estrogen-dependent diseases such as breast cancer and endometriosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-HSD1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 17beta-HSD1-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group in this compound may yield a ketone derivative .
Applications De Recherche Scientifique
17beta-HSD1-IN-1 has a wide range of applications in scientific research:
Mécanisme D'action
17beta-HSD1-IN-1 exerts its effects by binding to the active site of the 17beta-HSD1 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of estrone to estradiol, leading to a decrease in estrogen levels. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to estrogen biosynthesis and metabolism .
Comparaison Avec Des Composés Similaires
17beta-HSD2 inhibitors: These compounds inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 2, which is involved in the oxidation of estradiol to estrone.
17beta-HSD3 inhibitors: Target the enzyme 17beta-hydroxysteroid dehydrogenase type 3, which is crucial in androgen biosynthesis.
17beta-HSD4 inhibitors: Inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 4, which has a role in fatty acid metabolism.
Uniqueness: 17beta-HSD1-IN-1 is unique in its high specificity and potency for inhibiting 17beta-HSD1, making it a valuable tool for studying estrogen-dependent processes and developing targeted therapies .
Propriétés
Formule moléculaire |
C21H21NO3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5-(4-hydroxy-3,5-dimethylphenyl)-N-methyl-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-13-7-5-6-8-17(13)22(4)21(24)19-10-9-18(25-19)16-11-14(2)20(23)15(3)12-16/h5-12,23H,1-4H3 |
Clé InChI |
HBJHIBFARBKTMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


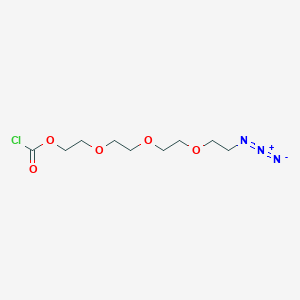
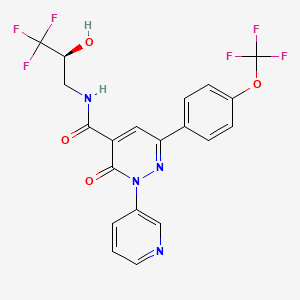
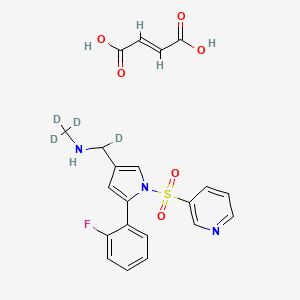
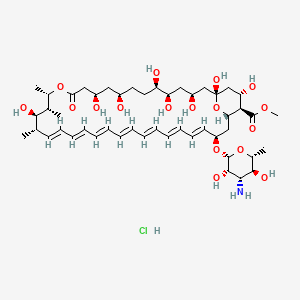
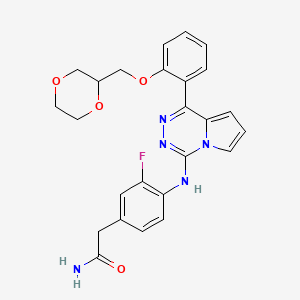
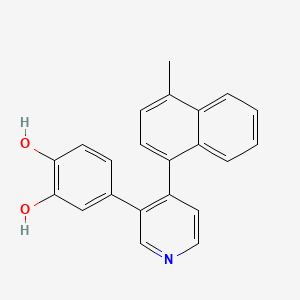
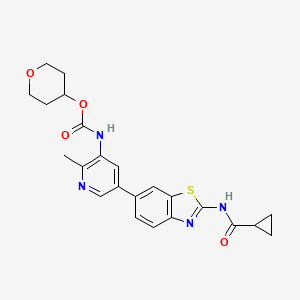
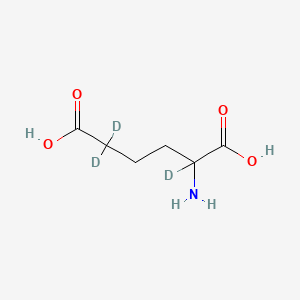
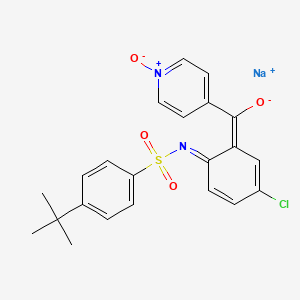
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
